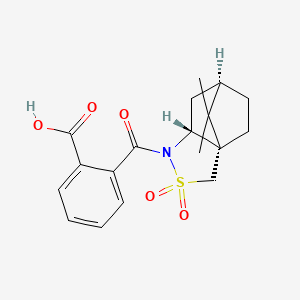
4,5-Difluoro-2-ethoxyphenylboronic acid
Overview
Description
4,5-Difluoro-2-ethoxyphenylboronic acid is an organic compound with the chemical formula C8H9BF2O3. It is a white to light yellow crystalline powder with a unique odor. This compound is primarily used in organic synthesis, particularly in the field of organoboron chemistry .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are generally known to interact with various biological targets, often acting as inhibitors or modulators .
Mode of Action
(2-Ethoxy-4,5-difluorophenyl)boronic acid, like other boronic acids, is known to participate in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst in a process known as transmetalation .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (2-Ethoxy-4,5-difluorophenyl)boronic acid participates, is a key step in many synthetic pathways, particularly in the synthesis of biaryl compounds . These compounds are prevalent in various natural products and pharmaceuticals .
Pharmacokinetics
Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent bonds with 1,2 and 1,3-diols, commonly found in biological systems .
Result of Action
The primary result of the action of (2-Ethoxy-4,5-difluorophenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of (2-Ethoxy-4,5-difluorophenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . Additionally, the stability of boronic acids can be affected by factors such as temperature and humidity . Therefore, it is recommended to store (2-Ethoxy-4,5-difluorophenyl)boronic acid in a dry environment at room temperature .
Biochemical Analysis
Biochemical Properties
(2-Ethoxy-4,5-difluorophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between two organic molecules, facilitated by a palladium catalyst. The compound interacts with various enzymes and proteins, including palladium complexes, which act as catalysts in the reaction. The nature of these interactions is primarily based on the transmetalation process, where the boronic acid transfers its organic group to the palladium catalyst, enabling the coupling reaction to proceed efficiently .
Cellular Effects
The effects of (2-Ethoxy-4,5-difluorophenyl)boronic acid on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that boronic acids can inhibit proteasome activity, leading to alterations in protein degradation pathways. This inhibition can result in changes in gene expression and cellular metabolism, ultimately affecting cell proliferation and survival .
Molecular Mechanism
At the molecular level, (2-Ethoxy-4,5-difluorophenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, leading to inhibition or activation of enzymatic activity. In the context of Suzuki–Miyaura coupling, the boronic acid interacts with palladium catalysts, facilitating the transmetalation process. This interaction is crucial for the formation of carbon-carbon bonds, which are essential for the synthesis of complex organic molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Ethoxy-4,5-difluorophenyl)boronic acid can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that boronic acids can undergo hydrolysis, leading to the formation of boronic esters or boric acid. These degradation products can influence the long-term effects of the compound on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to boronic acids can result in sustained inhibition of proteasome activity, affecting cellular processes over time .
Dosage Effects in Animal Models
The effects of (2-Ethoxy-4,5-difluorophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, boronic acids can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
(2-Ethoxy-4,5-difluorophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are essential for the clearance of the compound and its metabolites, ensuring that it does not accumulate to toxic levels .
Transport and Distribution
The transport and distribution of (2-Ethoxy-4,5-difluorophenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring that it reaches its target sites within the cell. The distribution of the compound can influence its biochemical effects, as localized concentrations can affect the efficiency of its interactions with biomolecules .
Subcellular Localization
The subcellular localization of (2-Ethoxy-4,5-difluorophenyl)boronic acid is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound to exert its biochemical effects, as it ensures that it interacts with the appropriate biomolecules within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The common method to synthesize 4,5-Difluoro-2-ethoxyphenylboronic acid involves the reaction of 4,5-difluorophenylboronic acid with ethanol under basic conditions. The reaction is typically carried out at room temperature for several hours, followed by crystallization and filtration to obtain the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-ethoxyphenylboronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction in organic synthesis for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
4,5-Difluoro-2-ethoxyphenylboronic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenylboronic acid
- 3,4-Difluorophenylboronic acid
- 3,5-Difluorophenylboronic acid
Uniqueness
4,5-Difluoro-2-ethoxyphenylboronic acid is unique due to its specific substitution pattern and the presence of both ethoxy and difluoro groups. This makes it particularly useful in certain types of organic synthesis reactions where these functional groups are advantageous .
Properties
IUPAC Name |
(2-ethoxy-4,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDGIGNOIJJEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OCC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584628 | |
| Record name | (2-Ethoxy-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870778-87-3 | |
| Record name | (2-Ethoxy-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Difluoro-2-ethoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


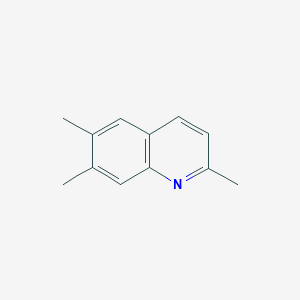
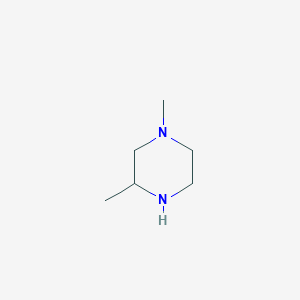
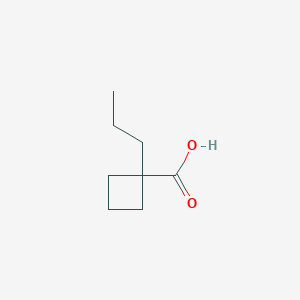

![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)
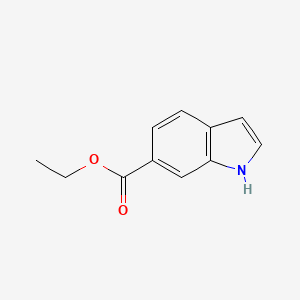
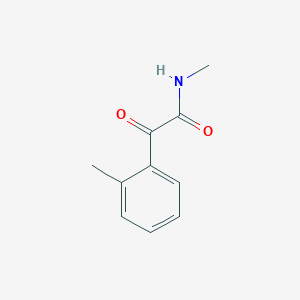
![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)
![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)
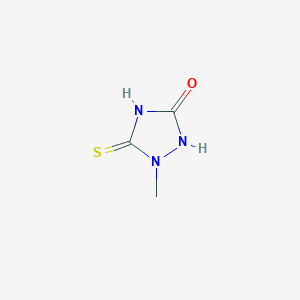


![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)
